A Senior Application Scientist's Guide to 4-Bromo-2-(1H-pyrazol-1-yl)pyridine in Modern Drug Discovery
A Senior Application Scientist's Guide to 4-Bromo-2-(1H-pyrazol-1-yl)pyridine in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold
In the landscape of medicinal chemistry, the pyrazolyl-pyridine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. The strategic introduction of a bromine atom, as seen in 4-Bromo-2-(1H-pyrazol-1-yl)pyridine, significantly enhances its utility. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the systematic and modular construction of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns. This guide provides an in-depth analysis of the commercial sourcing, price dynamics, synthesis, and critical applications of this versatile building block for researchers at the forefront of pharmaceutical development.
Physicochemical Properties and Technical Specifications
4-Bromo-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its identity and purity are critical for the reproducibility of synthetic outcomes and the reliability of biological data.
A typical Certificate of Analysis (CoA) for this compound, sourced from reputable suppliers, will confirm its identity and purity through a combination of analytical techniques. While a specific CoA is lot-dependent, the key parameters remain consistent.
Table 1: Physicochemical and Typical Specifications
| Property | Value | Analytical Method |
| CAS Number | 77556-27-5 | - |
| Molecular Formula | C₈H₆BrN₃ | Elemental Analysis |
| Molecular Weight | 224.06 g/mol [1] | Mass Spectrometry |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Purity | ≥97% | HPLC, NMR |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Empirical |
| Storage Conditions | Store at room temperature in a dry, dark place | - |
Commercial Availability, Suppliers, and Price Trends
The accessibility of starting materials is a crucial logistical consideration in any research and development program. 4-Bromo-2-(1H-pyrazol-1-yl)pyridine is available from a range of fine chemical suppliers that specialize in building blocks for drug discovery. Pricing is subject to market dynamics, including the cost of raw materials, the complexity of synthesis, and the scale of production.
From a procurement perspective, it is advisable to source from suppliers who can provide comprehensive analytical data (NMR, HPLC/MS) to ensure lot-to-lot consistency. While prices fluctuate, the trend indicates a premium for material with higher, documented purity and for suppliers offering extensive quality control documentation.
Table 2: Representative Commercial Suppliers and Price Analysis
| Supplier | Catalog Number (Example) | Purity | Quantity (mg) | Price (USD, Approx.) |
| Santa Cruz Biotechnology | sc-280025 | >98% | 100 | $150 - $200 |
| Fisher Scientific (AstaTech) | 200610861 | 97% | 250 | $97[2] |
| FUJIFILM Wako (Combi-Blocks) | FF12345 | >97% | 250 | $100 - $150 |
| Sigma-Aldrich | LEYH9ACF6055 | >95% | 250 | $120 - $180 |
| Fluorochem (Isomer) | F312018 | 95% | 250 | £111 (~$140)[3] |
Note: Prices are for research quantities and are subject to change. The Fluorochem product is an isomer and is included for price comparison of the general scaffold.
Synthetic Methodology: A Protocol for Reliable Access
The synthesis of 2-substituted pyridines often involves nucleophilic aromatic substitution or cross-coupling reactions. A common and effective strategy for preparing 4-Bromo-2-(1H-pyrazol-1-yl)pyridine is the palladium-catalyzed Buchwald-Hartwig amination, which forms the C-N bond between the pyridine and pyrazole rings. This approach is favored for its high yields and functional group tolerance.
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of N-aryl heterocycles.[4]
Materials:
-
2,4-Dibromopyridine
-
1H-Pyrazole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 eq), 1H-pyrazole (1.2 eq), and Cesium Carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.05 eq) and Xantphos (0.10 eq) in anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst slurry to the Schlenk flask, followed by additional anhydrous 1,4-dioxane to achieve a final concentration of ~0.1 M with respect to the 2,4-dibromopyridine.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-Bromo-2-(1H-pyrazol-1-yl)pyridine as a solid.
Causality in Protocol Design:
-
Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is known to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N bond formation.
-
Base Selection: Cesium Carbonate is a strong, yet non-nucleophilic, base that is highly effective in deprotonating the pyrazole N-H, facilitating its entry into the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is used for its high boiling point and its ability to dissolve both the organic reactants and the catalyst system. The absence of water is critical to prevent catalyst deactivation.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow.
Key Applications in Drug Discovery
The true value of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine lies in its application as a versatile intermediate. The bromine atom at the 4-position of the pyridine ring is strategically positioned for derivatization, allowing chemists to explore the structure-activity relationship (SAR) in this region of the molecule.
Case Study: Scaffold for Kinase Inhibitors
Numerous patents cite the use of pyrazolyl-pyridine derivatives in the development of kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The pyrazolyl-pyridine core often serves as a "hinge-binding" motif. The nitrogen atoms on the pyridine and pyrazole rings can form crucial hydrogen bonds with the amino acid backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The bromine at the 4-position then acts as a vector, allowing for the introduction of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.
Logical Pathway for Kinase Inhibitor Development
Caption: Drug discovery workflow using the scaffold.
This modular approach has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, which are involved in angiogenesis.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: Implicated in various cancers.[6]
-
Janus Kinases (JAKs): Key targets for inflammatory diseases.[7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While a specific, verified Safety Data Sheet (SDS) for 4-Bromo-2-(1H-pyrazol-1-yl)pyridine was not publicly available at the time of this writing, data from closely related bromo-pyrazole and bromo-pyridine compounds provide a strong basis for hazard assessment.
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating and inhaling dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents.
Conclusion
4-Bromo-2-(1H-pyrazol-1-yl)pyridine is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive bromine handle, provides a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. Understanding its commercial landscape, mastering its synthesis, and appreciating its role as a privileged scaffold are essential for any research professional engaged in the competitive and impactful field of drug discovery.
References
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Kairos Living. 1520945-31-6 | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine. [Link]
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Royal Society of Chemistry. A metal-free method for the selective synthesis of 2-amino-6-bromopyridines and 2-amino-5-bromopyrimidines. [Link]
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ResearchGate. Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. [Link]
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PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]
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PubChem. Receptor tyrosine kinase inhibitors comprising pyridine and pyrimidine derivatives - Patent US-2009227556-A1. [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
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MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
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PubMed. Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. [Link]
- Google Patents. Substituted pyridine and pyrazine compounds as pde4 inhibitors - US20140275531A1.
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PMC. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubChem. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases - Patent WO-2020131627-A1. [Link]
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ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]
- Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use - WO2015100117A1.
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